Hydroxymethylmercury
Overview
Description
Synthesis Analysis
The synthesis of hydroxymethylmercury and related compounds involves complex chemical reactions. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been achieved using Candida antarctica Lipase B, resulting in novel biobased furan polyesters (Jiang et al., 2014). Additionally, hydroxymethylation of alkyl halides using paraformaldehyde in the presence of tetrabutylammonium cyanoborohydride as a radical mediator illustrates a new protocol for hydroxymethylation reactions (Kawamoto et al., 2012).
Molecular Structure Analysis
The molecular structure of hydroxymethylmercury derivatives has been explored, showing that phenylmercury derivatives of 3-hydroxymethylene- and 3-aminomethylene-substituted 1-methyloxindoles, 1-indanones, and 1,3-indanediones can be synthesized, revealing preferred tautomeric structures of these compounds (Bren' et al., 1979).
Chemical Reactions and Properties
In the realm of chemical reactions, the gas-phase sugar formation using hydroxymethylene as the reactive formaldehyde isomer showcases the role of hydroxymethylene in the formation of sugars, such as glycolaldehyde, through carbonyl–ene-type transformations (Eckhardt et al., 2018).
Physical Properties Analysis
The physical properties of hydroxymethylmercury compounds, such as those derived from 2,5-bis(hydroxymethyl)furan-based polyesters, depend significantly on the methylene units in the dicarboxylic segments, affecting the material's characteristics (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of hydroxymethylmercury and its derivatives are influenced by their structure and synthesis methods. The radical addition of alkyl halides to formaldehyde, for instance, showcases the hydroxymethyl group's reactivity and its potential for forming alkoxy radicals, which play a significant role in further chemical transformations (Kawamoto et al., 2012).
Scientific Research Applications
Pharmaceutical Enhancements : Hydroxymethylation can significantly enhance the pharmacodynamic and pharmacokinetic properties of drugs. Introduction of the hydroxymethyl group into drugs can lead to changes in their physical-chemical properties, resulting in improved biological activity. This process has been shown to increase water solubility of poorly soluble drugs and enhance drug interaction with active sites. A compound synthesized through hydroxymethylation has been used successfully for the treatment of neglected diseases (Santos et al., 2022).
Epigenetics : In human cells, DNA methylation and hydroxymethylation are critical epigenetic modifications implicated in normal cellular processes and major human diseases. The study of these modifications, including methods for their analysis, is an expanding research area, crucial for understanding gene expression changes not related to DNA sequence changes (Kristensen et al., 2013).
Microwave-Assisted Synthesis : Hydroxymethylfurfural, produced from hydroxymethylmercury, is being researched for its synthesis and productivity under microwave-assisted technology. This approach is part of sustainable development efforts and the bioeconomy, highlighting the molecule's potential industrial applications (Delbecq & Len, 2018).
Biomass Conversion : The conversion of biomass to hydroxymethylfurfural, a value-added chemical, is a subject of significant research. Studies focus on optimizing catalytic systems for maximizing production, exploring interactions among co-catalysts and solvents to enhance the conversion process (Yu & Tsang, 2017).
Biomedical Applications : Hydroxymethylmercury compounds like hydroxyapatite are being used in biomedical applications. These compounds are studied for drug delivery, cell growth, bone regeneration, biosensors, and antibacterial testing, often combined with materials like graphene to enhance performance (Wei et al., 2019).
Photoredox Catalysis : The hydroxymethylation of heteroarenes using visible light photoredox catalysis is an area of research with significant implications in drug development. This method is applicable to many classes of heteroarenes and can accommodate various functional groups found in drug-like molecules (Huff et al., 2016).
Safety And Hazards
Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .
Future Directions
The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .
properties
IUPAC Name |
methylmercury(1+);hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg.H2O/h1H3;;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWEBVPFGCYMY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg+].[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3HgOH, CH4HgO | |
Record name | METHYL MERCURY HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025621 | |
Record name | Methyl mercury hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) | |
Record name | METHYL MERCURY HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 10 mg/mL at 70 °F (NTP, 1992) | |
Record name | METHYL MERCURY HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Hydroxymethylmercury | |
CAS RN |
1184-57-2 | |
Record name | METHYL MERCURY HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methylmercury hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylmercury hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl mercury hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025621 | |
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Record name | Methylmercury hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.334 | |
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Record name | METHYLMERCURIC HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ74BDI0HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
279 °F (NTP, 1992) | |
Record name | METHYL MERCURY HYDROXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20664 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Citations
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